N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (hereafter referred to as the "target compound") is a triazole-based derivative characterized by a sulfanyl-acetamide linker and a 4-ethylphenyl substituent. This compound, also designated as 7c in synthetic studies and VUAA1 in pharmacological research, has garnered attention for its role as a potent agonist of the insect olfactory co-receptor (Orco). Orco is critical for odorant signal transduction in insects, making the target compound a valuable tool for studying insect behavior and developing pest control strategies .
The compound was first synthesized via bio-oriented approaches, with structural confirmation achieved through nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) . Its biological significance extends beyond entomology; it has also been employed in mitochondrial Ca²⁺ homeostasis studies in Drosophila melanogaster, highlighting its versatility in diverse research contexts .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-10-4-6-11(7-5-10)15-12(18)8-19-13-16-14-9-17(13)2/h4-7,9H,3,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRSKBYXFWESCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable electrophile.
Coupling with the Acetamide Backbone: The final step involves coupling the triazole-sulfanyl intermediate with an acetamide derivative, often using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors provide controlled reaction conditions, ensuring high yield and purity.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring or the acetamide backbone.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or triazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified triazole or acetamide derivatives.
Substitution Products: Functionalized phenyl or triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit promising anticancer properties. The triazole moiety in N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is hypothesized to contribute to its biological activity against various cancer cell lines.
- Study Findings : In vitro tests showed that derivatives of triazole compounds can inhibit the growth of cancer cells significantly. For example, analogs of similar structures demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types including OVCAR-8 and HCT-116 cell lines .
- Mechanism of Action : The mechanism involves interference with cellular processes that lead to apoptosis in cancer cells. The presence of the sulfanyl group may enhance the compound's interaction with biological targets, promoting therapeutic efficacy.
Antifungal Properties
The triazole structure is also well-known for its antifungal properties. Compounds like this compound have been studied for their potential in treating fungal infections.
- Research Studies : Investigations into similar triazole compounds have shown effectiveness against various fungal pathogens, suggesting that this compound may exhibit similar properties.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing pharmacological profiles.
- Analog Synthesis : By synthesizing a series of analogs based on this compound, researchers can identify key structural features that enhance biological activity. This process involves modifying functional groups and assessing their impact on activity against specific targets.
Material Science Applications
The unique structure of this compound also opens avenues for applications in materials science.
- Electronic Properties : The compound's conjugated systems and heteroatoms may lend themselves to applications in organic electronics and photonic devices. Research into its electronic and optical properties could yield materials for advanced technological applications .
Case Study 1: Anticancer Evaluation
In a recent publication, researchers evaluated the anticancer potential of several triazole derivatives, including those structurally related to this compound. The study found significant inhibition rates in multiple cancer cell lines, indicating the potential for further development as an anticancer agent .
Case Study 2: Antifungal Screening
Another study focused on the antifungal activity of triazole-containing compounds against Candida species. Results suggested that modifications to the sulfanyl group could enhance antifungal efficacy, providing a pathway for developing new antifungal agents based on this compound .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Triazole-Based Derivatives
Key Findings
Orco Agonists vs. Antagonists :
- The target compound and VUAA-1 share a 4-ethylphenyl group but differ in triazole substituents. VUAA-1’s 5-pyridin-3-yl group enhances Orco activation potency compared to the target compound’s simpler 4-methyl group .
- OLC-15, despite structural similarity to VUAA-1, acts as an Orco antagonist due to its 5-2-pyridinyl orientation and 4-butylphenyl group, which likely sterically hinder agonist binding .
Substituent Impact on Activity :
- Phenyl Group : Bulky substituents (e.g., 4-isopropyl in OLC-12) enhance agonist efficacy, while longer alkyl chains (e.g., 4-butyl in OLC-15) confer antagonist properties .
- Triazole Group : Pyridinyl substituents at position 5 improve Orco binding affinity, with positional isomers (3-pyridinyl vs. 2-pyridinyl) dictating agonist/antagonist switching .
Diverse Applications: Antiviral derivatives with the 4-methyl-1,2,4-triazole core (e.g., ) inhibit adenovirus and ECHO-9 replication, underscoring the scaffold’s adaptability . WH7, a triazole-linked auxin mimic, demonstrates the core’s utility in plant biology, though its mechanism diverges from insect-focused compounds .
Biological Activity
N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, a compound with the molecular formula C13H16N4OS and a molecular weight of 276.36 g/mol, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : Not specified
- Molecular Formula : C13H16N4OS
- Molecular Weight : 276.36 g/mol
Structure
The compound features a triazole ring, which is often associated with various biological activities, including antifungal and anticancer properties. The presence of the ethylphenyl group may enhance lipophilicity, potentially improving bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects of triazole derivatives on various cancer cell lines, it was found that certain modifications to the triazole ring significantly influenced their potency. The IC50 values for related compounds ranged from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating that structural modifications can enhance anticancer activity .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The presence of the sulfanyl group in this compound may contribute to its effectiveness against bacterial strains.
Study on Antibacterial Effects
A comparative study evaluated the antibacterial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with similar structures exhibited significant antibacterial effects, suggesting that this compound could be similarly effective .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives.
| Structural Feature | Biological Activity |
|---|---|
| Triazole Ring | Essential for anticancer and antimicrobial activity |
| Ethyl Group | Enhances lipophilicity and bioavailability |
| Sulfanyl Group | Contributes to antimicrobial properties |
The SAR analysis indicates that modifications to the phenyl and triazole rings can significantly enhance both anticancer and antimicrobial activities .
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Purification : Use column chromatography or recrystallization with ethyl acetate/hexane mixtures to isolate high-purity product .
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and connectivity. For example, the methyl group on the triazole ring resonates at ~2.5 ppm in -NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., triazole N–H···O interactions) .
Q. Table 1: Key Spectral Data
| Technique | Key Peaks/Features |
|---|---|
| -NMR | δ 2.5 (s, 3H, triazole-CH3), δ 7.2–7.4 (m, 4H, aromatic) |
| IR | 1660 cm (C=O stretch), 2550 cm (S-H, if present) |
Advanced: How does the substitution pattern on the triazole ring influence biological activity, and what strategies can study structure-activity relationships (SAR)?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF) on the triazole enhance antimicrobial activity by increasing electrophilicity .
- SAR strategies :
- Comparative assays : Test derivatives with varying substituents (e.g., 4-methyl vs. 4-ethyl) against target enzymes (e.g., fungal CYP51) .
- Computational docking : Use software like AutoDock to predict binding affinities to biological targets .
Q. Table 2: Activity Trends in Analogous Compounds
| Substituent | Biological Activity |
|---|---|
| 4-Methyltriazole | Moderate antifungal (MIC = 8 µg/mL) |
| 4-Chlorophenyl | Enhanced activity (MIC = 2 µg/mL) |
| Prop-2-en-1-yl | Reduced cytotoxicity (IC > 100 µM) |
Advanced: What methodologies resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance .
- Metabolite identification : Incubate the compound with liver microsomes to detect inactive or toxic metabolites .
- Formulation adjustments : Use liposomal encapsulation to improve solubility and tissue penetration .
Advanced: How can computational chemistry approaches elucidate interaction mechanisms with biological targets?
Answer:
- Molecular Dynamics (MD) simulations : Analyze binding stability in enzyme active sites (e.g., triazole interactions with fungal lanosterol 14α-demethylase) .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity using partial least squares regression .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites for derivatization .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Answer:
- Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Control for stereochemistry : Chiral HPLC confirms enantiopurity, as racemic mixtures may obscure activity .
- Replicate studies : Cross-validate results in independent labs with identical cell lines (e.g., HeLa vs. HEK293) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
